Dolutegravir (brand names: Tivicay and Tivicay PD) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV infection in combination with:
Other HIV medicines in adults;
Other HIV medicines in children at least 4 weeks of age and older who weigh at least 6.6 lb (3 kg) and who meet specific requirements, as determined by a health care provider; or
Rilpivirine (brand name: Edurant) in adults to replace their current HIV medicines when their health care provider determines that they meet certain requirements.
Dolutegravir is always used in combination with other HIV medicines.
Dolutegravir is an HIV-1 integrase inhibitor that blocks the strand transfer step of the integration of the viral genome into the host cell (INSTI). The effect of this drug has no homology in human host cells, which gives it excellent tolerability and minimal toxicity. Dolutegravir was developed by ViiV Healthcare and FDA-approved on August 12, 2013. On November 21, 2017, dolutegravir, in combination with rilpivirine, was approved as part of the first complete treatment regimen with only two drugs for the treatment of adults with HIV-1 named Juluca.
Dolutegravir is a Human Immunodeficiency Virus Integrase Strand Transfer Inhibitor. The mechanism of action of dolutegravir is as a HIV Integrase Inhibitor, and Multidrug and Toxin Extrusion Transporter 1 Inhibitor, and Organic Cation Transporter 2 Inhibitor.
Dolutegravir is a human immunodeficiency virus (HIV) integrase inhibitor, the third in this class of agents that target the viral integrase. Dolutegravir is used only in combination with other antiretroviral agents in the treatment of HIV infection, and it has had limited use. Dolutegravir is associated with a low rate of serum aminotransferase elevations during therapy, but has not been linked to instances of acute, clinically apparent liver injury.
Dolutegravir is an orally bioavailable integrase strand-transfer inhibitor (INSTI), with activity against human immunodeficiency virus type 1 (HIV-1) infection. Upon oral administration, dolutegravir binds to the active site of integrase, an HIV enzyme that catalyzes the transfer of viral genetic material into human chromosomes. This prevents integrase from binding to retroviral deoxyribonucleic acid (DNA), and blocks the strand transfer step, which is essential for the HIV replication cycle. This prevents HIV-1 replication.
See also: Dolutegravir Sodium (has salt form); Dolutegravir; rilpivirine (component of); Abacavir; dolutegravir; lamivudine (component of) ... View More ...
Dolutegravir
CAS No.: 1051375-16-6
Cat. No.: VC0000889
Molecular Formula: C20H19F2N3O5
Molecular Weight: 419.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 1051375-16-6 |
---|---|
Molecular Formula | C20H19F2N3O5 |
Molecular Weight | 419.4 g/mol |
IUPAC Name | (3S,7R)-N-[(2,4-difluorophenyl)methyl]-11-hydroxy-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide |
Standard InChI | InChI=1S/C20H19F2N3O5/c1-10-4-5-30-15-9-24-8-13(17(26)18(27)16(24)20(29)25(10)15)19(28)23-7-11-2-3-12(21)6-14(11)22/h2-3,6,8,10,15,27H,4-5,7,9H2,1H3,(H,23,28)/t10-,15+/m1/s1 |
Standard InChI Key | RHWKPHLQXYSBKR-BMIGLBTASA-N |
Isomeric SMILES | C[C@@H]1CCO[C@@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Canonical SMILES | CC1CCOC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Appearance | Solid powder |
Melting Point | 190-193ºC |
Pharmacological Properties
Chemical Structure and Properties
Dolutegravir is a heterocyclic compound with a three-ring structure that provides optimal binding to the integrase enzyme . The compound exhibits favorable physicochemical properties that contribute to its clinical efficacy and pharmacokinetic profile. Available in tablet formulations of 10 mg, 25 mg, and 50 mg, dolutegravir allows for appropriate dosing across various patient populations .
Pharmacokinetics
Dose-response studies identified 50 mg once daily as the optimal dosage for adults, balancing maximal efficacy with an acceptable side effect profile . Dolutegravir demonstrates predictable pharmacokinetics that support once-daily dosing in most patients. For pediatric populations, weight-based dosing has been established, with approximately 1 mg/kg once daily across two weight bands: 35 mg for children weighing 30 to <40 kg and 50 mg for those ≥40 kg .
When co-administered with certain UGT1A or CYP3A inducers (including efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, rifampin, or carbamazepine), the weight-based dose should be increased to twice daily to maintain therapeutic drug levels . This dosing flexibility helps ensure optimal exposure across various clinical scenarios and drug combinations.
Pharmacodynamics
Dolutegravir demonstrates potent antiviral activity against HIV-1, with a higher genetic barrier to resistance compared to first-generation integrase inhibitors. Its tight binding to the integrase enzyme results in prolonged antiviral effects and reduced likelihood of resistance development, particularly when used in treatment-naïve patients .
The drug produces relatively rapid viral suppression compared to some other antiretroviral agents, which can be particularly advantageous in clinical scenarios requiring prompt reduction in viral load . This pharmacodynamic profile contributes to dolutegravir's versatility across various treatment contexts.
Clinical Efficacy
Efficacy in Treatment-Naïve Patients
Multiple clinical trials have established dolutegravir's efficacy in treatment-naïve patients. In the SPRING-2 study comparing dolutegravir to raltegravir (both combined with either abacavir–lamivudine or tenofovir–emtricitabine), dolutegravir demonstrated non-inferiority with 88% of patients achieving viral suppression versus 85% in the raltegravir group. This non-inferiority was maintained through 96 weeks of follow-up .
In the open-label FLAMINGO study comparing dolutegravir to darunavir–ritonavir, dolutegravir demonstrated superior efficacy with 90% of patients achieving virologic suppression at 48 weeks compared to 83% in the darunavir–ritonavir group. This difference was attributed primarily to fewer adverse event-related discontinuations and improved efficacy among patients with high baseline viral loads (above 100,000 copies per milliliter) .
Table 1: Comparative Efficacy of Dolutegravir in Major Clinical Trials
Study | Comparison | Population | Timepoint | Viral Suppression (Dolutegravir) | Viral Suppression (Comparator) |
---|---|---|---|---|---|
SPRING-2 | Raltegravir | Treatment-naïve | 48 weeks | 88% | 85% |
FLAMINGO | Darunavir-ritonavir | Treatment-naïve | 48 weeks | 90% | 83% |
VIKING | Dose comparison | INSTI-experienced | 24 weeks | 75% (twice daily) | 41% (once daily) |
VIKING-3 | Single-arm | INSTI-experienced | 24 weeks | 69% | N/A |
Efficacy in Treatment-Experienced Patients
Dolutegravir has demonstrated remarkable efficacy in treatment-experienced patients, including those with previous failure on first-generation integrase inhibitors. The VIKING trials specifically assessed dolutegravir's utility in patients with integrase inhibitor resistance.
In the VIKING study, patients with raltegravir resistance received dolutegravir once or twice daily for 10 days followed by optimization of their background regimen. After 24 weeks, 75% of patients in the twice-daily group achieved undetectable viral load compared to 41% in the once-daily group, highlighting the value of increased dosing frequency in this population .
The VIKING-3 trial evaluated patients with historical or current resistance to either raltegravir or elvitegravir. These patients received dolutegravir twice daily for 7 days before optimizing their background regimen. After 24 weeks, 69% of these heavily treatment-experienced patients achieved virologic suppression, demonstrating dolutegravir's efficacy even in challenging clinical scenarios .
Comparative Efficacy with Other Antiretrovirals
Network meta-analyses comparing dolutegravir with other antiretrovirals, particularly efavirenz, have provided valuable comparative data. Relative to efavirenz, dolutegravir demonstrated improved odds of viral suppression across all timepoints, with an odds ratio of 1.94 (95% credible interval: 1.48–2.56) at 96 weeks. Additionally, dolutegravir was protective against drug resistance development (odds ratio: 0.13; 95% credible interval: 0.04–0.48) and led to fewer treatment discontinuations (odds ratio: 0.58; 95% credible interval: 0.48–0.70) .
Table 2: Comparative Measures of Dolutegravir vs. Efavirenz (Network Meta-Analysis)
Outcome | Odds Ratio (95% Credible Interval) | Interpretation |
---|---|---|
Viral suppression at 96 weeks | 1.94 (1.48-2.56) | Significantly better with dolutegravir |
Protection against drug resistance | 0.13 (0.04-0.48) | Significantly lower resistance risk |
Treatment discontinuation | 0.58 (0.48-0.70) | Significantly fewer discontinuations |
Adverse birth outcomes | 33.2% vs. 35.0% | Comparable pregnancy outcomes |
Evidence supports dolutegravir use in special populations, including patients with tuberculosis-HIV co-infection and pregnant women, with comparable safety outcomes to alternative regimens .
Adverse Event Category | Frequency | Notes |
---|---|---|
Common adverse events | Common | Headache, insomnia, gastrointestinal disturbances |
Neuropsychiatric events | Less frequent | Reduced compared to efavirenz |
Grade 3/4 adverse events | 0-50% | Few resulting in discontinuation |
Hypersensitivity reactions | Rare but serious | Requires immediate discontinuation if suspected |
Liver injury | Higher risk with hepatitis | Monitor liver enzymes during therapy |
Weight gain | Variable | Identified concern requiring monitoring |
Pediatric Applications
Dosing and Formulations
Dolutegravir is approved for pediatric use with weight-based dosing. For children weighing at least 30 kg, the recommended dosage is approximately 1 mg/kg once daily: 35 mg for those weighing 30 to <40 kg and 50 mg for those ≥40 kg .
When certain enzyme inducers are co-administered (including efavirenz, fosamprenavir/ritonavir, tipranavir/ritonavir, rifampin, or carbamazepine), the weight-based dose should be increased to twice daily to maintain therapeutic levels . This dosing flexibility helps ensure optimal exposure across various clinical scenarios and drug combinations in pediatric populations.
Dolutegravir is available in tablet formulations of 10 mg, 25 mg, and 50 mg strengths, with the pediatric formulation (Tivicay PD) specifically designed to facilitate appropriate dosing in children .
Table 4: Dolutegravir Dosing Recommendations
Population | Recommended Dose | Special Considerations |
---|---|---|
Adults | 50 mg once daily | Increase to twice daily with certain enzyme inducers |
Children (30 to <40 kg) | 35 mg once daily | Approximately 1 mg/kg once daily |
Children (≥40 kg) | 50 mg once daily | Same as adult dose |
INSTI-resistant patients | 50 mg twice daily | Based on VIKING trials results |
Clinical Applications and Guidelines
Current Treatment Recommendations
Dolutegravir has been incorporated into multiple national and international HIV treatment guidelines as a preferred agent for first-line therapy, often combined with two nucleoside/nucleotide reverse transcriptase inhibitors. Its consistent efficacy, excellent tolerability, and infrequent drug-drug interactions make dolutegravir-based regimens attractive treatment options for diverse patient populations .
For treatment-experienced patients, particularly those with resistance to first-generation integrase inhibitors, dolutegravir may be employed at standard (once-daily) or increased (twice-daily) doses depending on prior treatment history and resistance patterns .
Resistance Patterns
Dolutegravir possesses a high genetic barrier to resistance, particularly when used as first-line therapy. In clinical trials involving treatment-naïve patients, development of resistance to dolutegravir was notably absent, even among patients who failed to achieve virologic suppression for reasons other than resistance development .
In treatment-experienced patients with prior exposure to first-generation integrase inhibitors, dolutegravir maintains activity against many resistant viral strains, although higher doses (50 mg twice daily) may be required. The VIKING studies demonstrated dolutegravir's utility in patients with integrase inhibitor resistance, with twice-daily dosing providing superior results compared to once-daily administration in this population .
Compared to efavirenz, dolutegravir demonstrates significant protective effects against drug resistance development, with an odds ratio of 0.13 (95% credible interval: 0.04–0.48) . This resistance profile represents one of dolutegravir's key advantages in long-term HIV management.
Future Perspectives
Ongoing Research
Research on dolutegravir continues in various domains, including long-term safety and efficacy, applications in special populations, and novel formulations. The drug's high barrier to resistance and favorable safety profile position it as a cornerstone of HIV therapy for the foreseeable future.
Studies are examining potential benefits of dolutegravir-based two-drug regimens as alternatives to traditional three-drug combinations, aiming to reduce long-term toxicity while maintaining virologic control. Additionally, research is exploring dolutegravir implementation in resource-limited settings, where its high barrier to resistance and relatively infrequent monitoring requirements may offer particular advantages .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume